![molecular formula C24H19ClN2O3 B2419553 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide CAS No. 896302-51-5](/img/structure/B2419553.png)

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

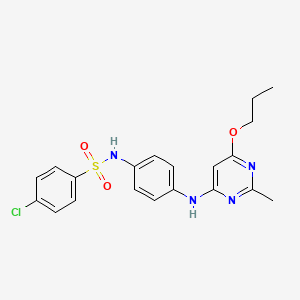

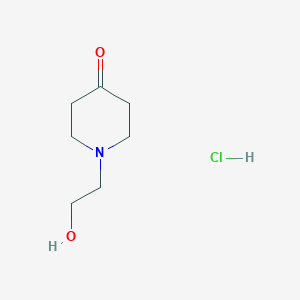

The compound “N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide” is a complex organic molecule. It contains a xanthene backbone, which is a tricyclic system consisting of two benzene rings joined by a pyran ring. Attached to this backbone is a pyrrolidinone ring, which is a five-membered ring containing nitrogen and a carbonyl group. The molecule also contains a 4-chlorophenyl group, which is a benzene ring with a chlorine atom at the 4-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (in the xanthene and phenyl groups), a pyrrolidinone ring, and a chlorine atom. These features could influence its reactivity, stability, and interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carbonyl group in the pyrrolidinone ring could be involved in nucleophilic addition reactions, while the aromatic rings could undergo electrophilic aromatic substitution . The chlorine atom might also be displaced in nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of aromatic rings and a polar carbonyl group could affect its solubility, while the chlorine atom could influence its reactivity .Scientific Research Applications

Synthesis and Properties of Novel Aromatic Polyamides

Researchers have developed novel monomers and polyamides containing xanthene cardo groups, demonstrating amorphous characteristics, solubility in polar solvents, and high thermal stability. These materials show potential for applications requiring transparent, flexible, and tough films, such as in electronics and coatings due to their desirable mechanical and thermal properties (Shou-Ri Sheng et al., 2009).

Molecular Interaction with CB1 Cannabinoid Receptor

A study on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor provides insights into the structural requirements for binding affinity and activity. This research contributes to the understanding of receptor-ligand interactions, which is crucial for the development of therapeutic agents targeting cannabinoid receptors (J. Shim et al., 2002).

Development of CNS Active Agents

The synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone have shown potential antidepressant and nootropic activities. These findings highlight the central nervous system (CNS) activity of these compounds, suggesting their potential as therapeutic agents (Asha B. Thomas et al., 2016).

Electronic Properties and Interaction Landscapes

Research on N-(chlorophenyl)pyridinecarboxamides has explored their physicochemical properties and interaction landscapes, providing valuable information on the electronic characteristics and potential applications of these compounds in chemical sensors or advanced materials engineering (J. Gallagher et al., 2022).

Polyamides with Xanthene Units

Studies on new organosoluble and optically transparent polyamides containing xanthene units indicate their potential for creating materials with desirable optical and mechanical properties. These polymers' characteristics, such as low moisture absorption and high transparency, make them suitable for applications in optics and photonics (Dong-Dong Guo et al., 2015).

Future Directions

Properties

IUPAC Name |

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O3/c25-15-9-11-17(12-10-15)27-14-16(13-22(27)28)26-24(29)23-18-5-1-3-7-20(18)30-21-8-4-2-6-19(21)23/h1-12,16,23H,13-14H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQQARNXVGJANR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2419470.png)

![1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2419472.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2419485.png)

![3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2419486.png)

![2-((4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2419487.png)

![N-(benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2419489.png)

![(E)-2-methyl-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2419491.png)